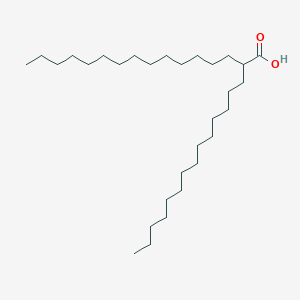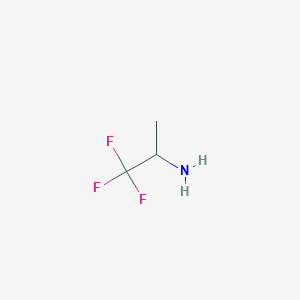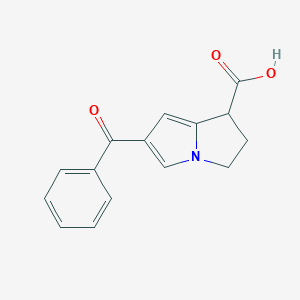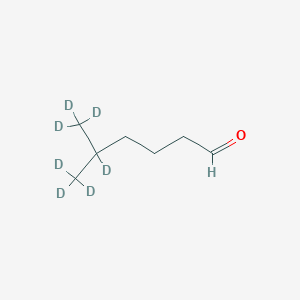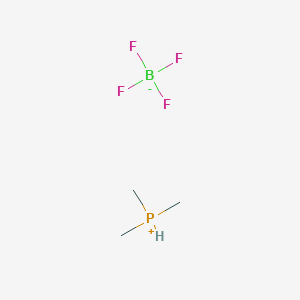
Trimethylphosphoniumtetrafluoroborat
Übersicht
Beschreibung
Trimethylphosphonium tetrafluoroborate is a heterocyclic organic compound with the molecular formula C3H10BF4P . It has a molecular weight of 163.89 . It is a non-pyrophoric, air-stable derivative suitable as a replacement for the neat phosphine in a variety of stoichiometric and catalytic processes .
Synthesis Analysis
A broad range of structurally variant alkoxymethylphosphonium tetrafluoroborates can be synthesized through the triphenylphosphination of bis-alkoxy methanes in the presence of ethereal boron trifluoride at room temperature . This reaction is efficient and general .Molecular Structure Analysis
The molecular structure of Trimethylphosphonium tetrafluoroborate conforms to its Infrared spectrum, Proton NMR spectrum, and Phosphorus NMR Spectra . The SMILES string representation of the molecule is B-(F)(F)F.CPH+C .Chemical Reactions Analysis
Alkoxymethyltriphenylphosphonium tetrafluoroborates are less studied and only a few methodologies have been reported such as the reaction of triphenylphosphine with α-alkoxy ethers in the presence of fluoroboric acid or tertafluoroboric acid .Physical And Chemical Properties Analysis
Trimethylphosphonium tetrafluoroborate is a solid substance . It has a melting point of 209-212 °C . Its empirical formula is C3H10BF4P and it has a molecular weight of 163.89 .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Trimethylphosphoniumtetrafluoroborat wird in verschiedenen chemischen Syntheseprozessen verwendet . Es wird aufgrund seiner Stabilität und Reaktivität oft als Reagenz verwendet. Die Verbindung ist in Form eines weißen Pulvers oder Klumpen erhältlich .
Kreuzkupplungsreaktionen
Diese Verbindung ist für verschiedene Arten von Kreuzkupplungsreaktionen geeignet, darunter Buchwald-Hartwig-, Heck-, Hiyama-, Negishi-, Sonogashira-, Stille- und Suzuki-Miyaura-Kupplung . Diese Reaktionen sind grundlegend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese von entscheidender Bedeutung sind.
Chromatographie
This compound kann in der Chromatographie eingesetzt werden, einer Labortechnik zur Trennung von Gemischen . Seine Eigenschaften können den Trennungsprozess unterstützen und so genauere Ergebnisse liefern.
Kernmagnetische Resonanz (NMR)-Spektroskopie
Die Verbindung entspricht der Struktur in Protonen-NMR- und Phosphor-NMR-Spektren . Dies macht es nützlich in der NMR-Spektroskopie, einer Forschungsmethode, die die magnetischen Eigenschaften bestimmter Atomkerne nutzt, um physikalische und chemische Eigenschaften von Atomen oder den Molekülen zu bestimmen, in denen sie enthalten sind.
Positronen-Emissions-Tomographie (PET)-Bildgebung
This compound wurde für den Einsatz in der PET-Bildgebung untersucht . Insbesondere wurde es für die PET-Bildgebung des humanen Natriumjodidsymporters (hNIS) hergestellt. Dies könnte erhebliche Auswirkungen auf die medizinische Diagnostik und Behandlung haben.
Safety and Hazards
Trimethylphosphonium tetrafluoroborate is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it under inert gas, avoid breathing dusts or mists, and wear protective gloves, clothing, eye protection, and face protection .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Trimethylphosphonium tetrafluoroborate is a reagent used in synthesis as a very mild Lewis acid catalyst . It is primarily used in various transformations, such as the Mukaiyama-type aldol reaction using a dithioacetal and silyl enol ether .
Mode of Action
The compound acts as a Lewis acid catalyst, accepting an electron pair due to its vacant p-orbital . This interaction with its targets results in various transformations, including the formation of glycosides from alcohols and sugar dimethylthiophosphinates, the formation of disaccharides from a protected α-cyanoacetal of glucose and a 6-O-trityl hexose, and Michael additions of various silyl nucleophiles to conjugated dithiolenium cations .
Biochemical Pathways
It is known to be involved in various transformations, suggesting that it may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of Trimethylphosphonium tetrafluoroborate’s action are primarily observed in the transformations it catalyzes. For instance, it facilitates the formation of glycosides from alcohols and sugar dimethylthiophosphinates, and the formation of disaccharides from a protected α-cyanoacetal of glucose and a 6-O-trityl hexose .
Biochemische Analyse
Biochemical Properties
Trimethylphosphonium tetrafluoroborate is known to participate in a variety of biochemical reactions. It is often used in Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling reactions
Molecular Mechanism
Eigenschaften
IUPAC Name |
trimethylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9P.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGWVMOSDQDHFH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[PH+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468510 | |
| Record name | Trimethylphosphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154358-50-6 | |
| Record name | Trimethylphosphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What key structural information about (triphenylmethyl)trimethylphosphonium tetrafluoroborate was revealed by the X-ray crystallography study?
A1: The X-ray crystallography study [] revealed that (triphenylmethyl)trimethylphosphonium tetrafluoroborate crystallizes in the triclinic crystal system with the space group P-1. The study importantly showed that the phosphorus-carbon bond connecting the phosphorus atom to the triphenylmethyl group (P–C(CPh3)) is significantly longer [1.895(4)A] than the phosphorus-carbon bonds with the methyl groups (P–C(Me)) [1.787(6)–1.792(6)A]. This information provides valuable insight into the structural features of this specific compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
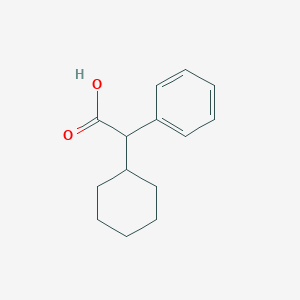
![1,4-Diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B128065.png)
![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
